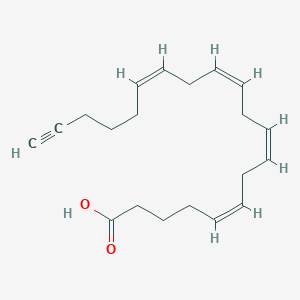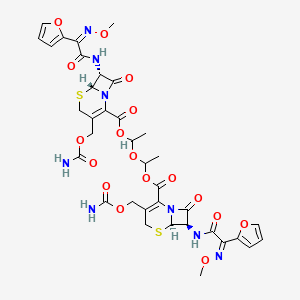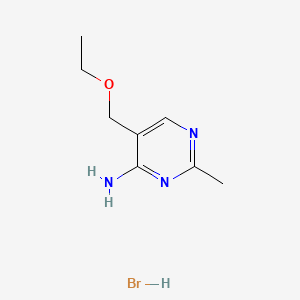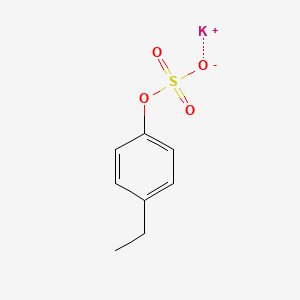
(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid, also known as 5,8,11,14-eicosatetraenoic acid (5,8,11,14-EET), is an unsaturated fatty acid that is produced in the body as a result of the metabolism of arachidonic acid. It is a member of the family of eicosanoids, which are hormones that are produced by the body and are involved in a variety of physiological processes. 5,8,11,14-EET is a biologically active molecule that has been studied extensively in recent years, and its role in the regulation of physiological processes has been the focus of much research.
Applications De Recherche Scientifique
Click Chemistry Tagging
Arachidonic Acid Alkyne can be tagged with fluorescent or biotinylated labels through click chemistry reactions, allowing for the analysis of its metabolism and biological activity. This is particularly useful in cell biology research to visualize and quantify lipid interactions .
Bio-orthogonal Chemistry
The terminal alkyne group serves as a bio-orthogonal tag that can be chemically or metabolically installed into biologically important molecules like proteins, lipids, and nucleic acids. This enables their visualization and quantification in pharmaceutical and medicinal research .
Metabolic Studies
As a clickable lipid analog, Arachidonic Acid Alkyne is used as a sensitive probe for studying cellular arachidonic acid metabolism, providing insights into fatty acid interactions within complex biological systems .
Intracellular Signaling
Arachidonic Acid itself is an intracellular signaling molecule, and its alkyne derivative could potentially be used to study signaling pathways involving lipid molecules .
Disease Development Research
The derivatives of Arachidonic Acid, including its alkyne form, are involved in the development of diseases. They play critical roles in cell physiology and can be used to study disease mechanisms at the molecular level .
Synthesis of Bioactive Molecules
The terminal alkyne group in Arachidonic Acid Alkyne is useful for synthesizing complex molecular scaffolds that have applications in creating bioactive compounds for pharmaceutical research .
Mécanisme D'action
Arachidonic Acid Alkyne, also known as (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid or ArachidonicAcidAlkyne, is a form of arachidonic acid with an ω-terminal alkyne . This compound has a variety of biological roles and impacts, which we will explore in detail below.
Target of Action
Arachidonic Acid Alkyne’s primary targets are the enzymes involved in its metabolism, such as acyl-CoA synthetases (ACSs) and lysophospholipid acyl-CoA acyltransferases (lyso-PLATs) . These enzymes activate free Arachidonic Acid Alkyne and incorporate it into phospholipids (PLs), playing a crucial role in its biological activity .
Mode of Action
The terminal alkyne group of Arachidonic Acid Alkyne can be used in click chemistry linking reactions. This allows the compound to tag arachidonic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . Because the alkyne group is at the ω-terminus, this compound can easily tag metabolites and derivatives .
Biochemical Pathways
Arachidonic Acid Alkyne is involved in several biochemical pathways. It is converted into eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid, through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways play critical roles in various physiological activities, including inflammation, blood clotting, and vasoconstriction .
Pharmacokinetics
It is known that the compound has low rates of oxidation , which may impact its bioavailability.
Result of Action
The result of Arachidonic Acid Alkyne’s action is the generation of numerous bioactive metabolites. These metabolites have critical importance for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Action Environment
The action of Arachidonic Acid Alkyne can be influenced by various environmental factors. For instance, conditions like diabetes can significantly alter lipid metabolism, which in turn might affect the enzymatic processes involved in Arachidonic Acid Alkyne’s metabolism . Understanding these influences is crucial for optimizing the therapeutic use of this compound.
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYXKMUESYRSH-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)




![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)


![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)



